

## UMM-766 Demonstrates Significant Efficacy in Preclinical Orthopoxvirus Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | UMM-766   |           |  |  |  |
| Cat. No.:            | B15568508 | Get Quote |  |  |  |

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive analysis of the efficacy of **UMM-766**, a novel nucleoside analog, in animal studies targeting orthopoxvirus infections. This comparison guide synthesizes available preclinical data, offering a clear overview of the compound's performance and the methodologies used in its evaluation.

**UMM-766**, an orally available small molecule, has shown potent, broad-spectrum antiviral activity against several orthopoxviruses.[1][2][3] The primary evidence for its efficacy comes from a key study in a murine model of severe orthopoxvirus infection, where the compound was evaluated for its ability to protect against disease and reduce viral load.[1][2][3]

# Comparative Efficacy of UMM-766 in a Murine Orthopoxvirus Model

A pivotal study conducted in BALB/c mice challenged with a lethal dose of vaccinia virus (VACV) demonstrated a clear dose-dependent survival advantage with **UMM-766** treatment.[2] The primary alternative against which **UMM-766** was tested in this preclinical setting was a vehicle control.



| Treatment<br>Group | Dosage   | Survival Rate                                        | Median<br>Survival | Statistical<br>Significance<br>(vs. Vehicle)              |
|--------------------|----------|------------------------------------------------------|--------------------|-----------------------------------------------------------|
| UMM-766            | 10 mg/kg | Not specified in abstracts, but significantly higher | Not specified      | P < 0.0015 (vs 1<br>mg/kg), P <<br>0.0258 (vs 3<br>mg/kg) |
| UMM-766            | 3 mg/kg  | 30%                                                  | 8 days             | P = 0.0048                                                |
| UMM-766            | 1 mg/kg  | 10%                                                  | 8 days             | Not statistically significant                             |
| Vehicle Control    | N/A      | 0%                                                   | Not specified      | N/A                                                       |

Data sourced from a study in a murine model of severe orthopoxvirus infection.[2]

In addition to improving survival, treatment with **UMM-766** resulted in a marked reduction in viral levels and significantly decreased lesions in the lungs and nasal cavity of the infected animals, particularly in the 10 mg/kg dosing group.[1][2][3]

### **Experimental Protocols**

The evaluation of **UMM-766**'s in vivo efficacy followed a rigorous experimental design to assess its post-exposure therapeutic potential.

#### **Animal Model:**

Species: BALB/c mice (6-11 weeks old, male and female) were utilized for the study.[2][4]
Two age groups were used to create both severe (7-week-old mice) and sublethal (10-11-week-old mice) disease models.[2][4]

#### Infection Protocol:

- Virus: Vaccinia virus (VACV).
- Challenge: Mice were exposed to VACV via intranasal instillation, a route of infection that mimics the natural transmission of orthopoxviruses in humans.[2] A challenge dose of 5.5 x



10<sup>5</sup> plaque-forming units (pfu) was used.[4]

#### Treatment Regimen:

- · Compound: UMM-766 was administered orally.
- Dosing: Three different doses were evaluated: 1 mg/kg, 3 mg/kg, and 10 mg/kg.[2]
- Frequency: Dosing was performed once daily for a duration of 7 days, starting on day 1 post-infection.[2][4]
- Control Group: A control group received a vehicle solution.

#### **Efficacy Endpoints:**

- Survival: The primary endpoint was survival, monitored over the course of the study.[2]
- Virology: Viral levels in tissues were quantified to determine the effect of the compound on viral replication.[1][2]
- Histopathology: Tissues, including the lung and nasal cavity, were harvested from a subset of animals on day 6 post-exposure and from survivors at day 21.[3][5] These tissues were examined for pathological changes such as inflammation, edema, and the presence of viral proteins via immunohistochemistry (IHC).[3][5]

# Proposed Mechanism of Action and Experimental Workflow

**UMM-766** is identified as a nucleoside inhibitor.[1][3] This class of drugs typically functions by interfering with viral DNA or RNA synthesis, thereby halting viral replication. One study suggests that **UMM-766** may act as a DNA-dependent RNA polymerase (DdRp) inhibitor.[4]





Click to download full resolution via product page

Caption: Proposed mechanism of action for **UMM-766** as a viral DdRp inhibitor.



The workflow for the pivotal animal study provides a clear model for evaluating antiviral compounds against orthopoxviruses.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [UMM-766 Demonstrates Significant Efficacy in Preclinical Orthopoxvirus Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568508#statistical-analysis-of-umm-766-efficacy-in-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com